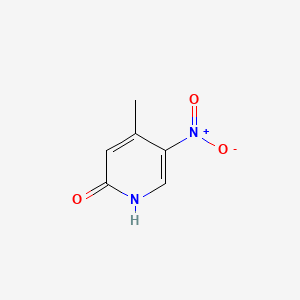

2-Hydroxy-4-methyl-5-nitropyridine

Description

Properties

IUPAC Name |

4-methyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEHUZHKFUNHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323078 | |

| Record name | 2-Hydroxy-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-41-7 | |

| Record name | 4-Methyl-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21901-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 402987 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021901417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21901-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-4-methyl-5-nitropyridine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound (CAS No: 21901-41-7). This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound, also known as 4-methyl-5-nitro-2-pyridinol, exists in tautomeric equilibrium with its pyridone form, 4-methyl-5-nitro-2(1H)-pyridinone. It is a crystalline solid, appearing as orange plates or a yellow to orange powder.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 21901-41-7 | [2] |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| InChI Key | AIEHUZHKFUNHCJ-UHFFFAOYSA-N | [3] |

| Physical Properties | ||

| Appearance | Orange plates / Yellow to orange crystalline powder | [1][2] |

| Melting Point | 186-190 °C, 190°C, 193°C | [1][2] |

| Density | 1.36 g/cm³ | [2] |

| Vapor Pressure | 0.00188 mmHg at 25°C | [2] |

| Solubility | ||

| Water | Sparingly soluble | [4] |

| Organic Solvents | Soluble in DMSO (Slightly), Methanol (Very Slightly) | [5] |

| Other | Soluble in hot water and alkali liquor | [5] |

Spectral Data

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound involves the diazotization of 2-amino-4-methyl-5-nitropyridine followed by hydrolysis.[1][8]

Materials:

-

2-amino-4-methyl-5-nitropyridine (10 g, approx. 65.3 mmol)

-

Concentrated sulfuric acid (70 mL)

-

Sodium nitrite (NaNO₂, 6.76 g)

-

Water

-

250 mL round-bottomed flask

-

Constant pressure dropping funnel

-

Ice bath

Procedure:

-

In a 250 mL round-bottomed flask, dissolve 10 g of 2-amino-4-methyl-5-nitropyridine in 70 mL of concentrated sulfuric acid. Stir until all the raw material is completely dissolved.[1]

-

Cool the flask in an ice bath to -5 °C.[1]

-

Slowly add a pre-configured aqueous solution of 6.76 g of sodium nitrite dropwise using a constant pressure dropping funnel. Maintain the temperature at or below 0 °C during the addition.[1]

-

After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes. The solution should turn orange and clarify.[1]

-

Maintain the reaction at 0 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Once the reaction is complete (as indicated by TLC), slowly pour the reaction mixture into a beaker containing approximately 300 mL of water.[1]

-

A large amount of yellow solid will precipitate. Collect the solid by filtration.

-

Wash the solid with ice water and dry to obtain the final product, this compound.[5]

Caption: Synthesis workflow for this compound.

Analytical Methods

While specific validated methods for this compound were not detailed in the surveyed literature, general chromatographic techniques are applicable for purity assessment.

-

Thin-Layer Chromatography (TLC): TLC on silica gel plates can be used to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would likely consist of a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol), with the ratio adjusted to achieve good separation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of organic compounds.[9][10] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a typical starting point for method development.[11]

Reactivity and Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[12] The presence of the nitro group (an electron-withdrawing group) and the hydroxyl group (an electron-donating group) on the pyridine ring imparts versatile reactivity.

Role as an Intermediate in Drug Synthesis

A significant application of nitropyridines is as precursors for bioactive compounds.[12] For instance, the related starting material, 2-amino-4-methyl-5-nitropyridine, is a key precursor in an efficient synthesis of AZD7648, a highly selective DNA-dependent protein kinase (DNA-PK) inhibitor.[12] This highlights the importance of the 4-methyl-5-nitropyridine scaffold in constructing complex, biologically active molecules. The hydroxyl group of the title compound can be readily converted to a leaving group (e.g., a chloro group) for subsequent nucleophilic substitution reactions.[8]

Caption: Logical relationship of this compound as a key intermediate.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] It is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[3] Avoid breathing dust and ensure adequate ventilation during handling.[2] Store in a cool, dry place under an inert atmosphere.[5]

References

- 1. This compound | 21901-41-7 [chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound 98 21901-41-7 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 6. 2-Hydroxy-4-methyl-3-nitropyridine(21901-18-8) 1H NMR [m.chemicalbook.com]

- 7. 2-Hydroxy-4-methyl-3-nitropyridine(21901-18-8) 13C NMR [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles [mdpi.com]

- 12. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine from 2-amino-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-4-methyl-5-nitropyridine, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary synthetic route discussed is the conversion of 2-amino-4-methyl-5-nitropyridine via a diazotization reaction followed by hydrolysis. This document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Core Synthesis Strategy: Diazotization and Hydrolysis

The fundamental approach for synthesizing this compound from its amino precursor involves a two-step, one-pot process:

-

Diazotization: The primary amino group of 2-amino-4-methyl-5-nitropyridine is converted into a diazonium salt. This is typically achieved by treating the starting material with a nitrosating agent, such as sodium nitrite (NaNO₂), in a strong acidic medium like sulfuric acid (H₂SO₄) at low temperatures. The acid protonates the nitrous acid (formed in situ from NaNO₂) to generate the highly electrophilic nitrosonium ion (NO⁺), which then reacts with the amino group.

-

Hydrolysis: The resulting diazonium salt is unstable and readily undergoes hydrolysis. By warming the reaction mixture, the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH), with the evolution of nitrogen gas (N₂). This step yields the desired product, this compound.

This transformation is a classic and reliable method for the conversion of aromatic amines to phenols and their heterocyclic analogues.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and related compounds. It is important to note that yields can vary based on reaction scale and optimization of conditions.

| Parameter | Value | Compound | Source |

| Molecular Weight | 154.12 g/mol | This compound | [1] |

| Melting Point | 186-190 °C | This compound | [1] |

| Appearance | Orange plates / Solid | This compound | [1][2] |

| Yield | 56.7% | 2-Hydroxy-5-nitropyridine | [3] |

| Yield | 60% | 2-Hydroxy-5-nitropyridine | [4] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar pyridine derivatives.[2][5]

Materials:

-

2-amino-4-methyl-5-nitropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Beaker

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add a measured amount of concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice bath. While maintaining the low temperature and stirring, slowly add 2-amino-4-methyl-5-nitropyridine in portions. Continue stirring until the starting material is completely dissolved.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite in deionized water.

-

Diazotization: Cool the solution of the starting material in sulfuric acid to below 0 °C. Slowly add the prepared sodium nitrite solution dropwise via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C to prevent decomposition of the diazonium salt.

-

Hydrolysis: After the addition of the sodium nitrite solution is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes. Subsequently, warm the reaction mixture to room temperature and then heat it to 50-60 °C. The evolution of nitrogen gas should be observed. Continue heating until the gas evolution ceases, indicating the completion of the hydrolysis.

-

Isolation of the Product: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. This will precipitate the crude this compound.

-

Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product.

-

Drying: Dry the purified product under vacuum to a constant weight.

Visualization of Reaction Pathway and Workflow

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The diazotization reaction can be exothermic. Strict temperature control is crucial to prevent runaway reactions.

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and used immediately after preparation.

-

The reaction evolves nitrogen gas, which can cause pressure buildup. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.

This guide provides a foundational understanding and practical framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to perform appropriate risk assessments before undertaking any experimental work.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Hydroxy-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-Hydroxy-4-methyl-5-nitropyridine. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this paper leverages detailed information from its direct precursor, 2-amino-4-methyl-5-nitropyridine, and established experimental and computational methodologies for analogous nitropyridine derivatives. This approach allows for a robust understanding of its structural characteristics.

Molecular Structure

This compound is a heterocyclic compound with the chemical formula C₆H₆N₂O₃. Its structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. The presence of both electron-donating (hydroxyl and methyl) and electron-withdrawing (nitro) groups on the pyridine ring suggests interesting electronic properties and potential for various chemical interactions.

Tautomerism

It is important to note that 2-hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, it can exist in equilibrium with 4-methyl-5-nitro-1H-pyridin-2-one. The position of this equilibrium can be influenced by the solvent, temperature, and pH. For the purpose of this guide, we will primarily discuss the 2-hydroxy tautomer.

Conformational Analysis

The conformation of this compound is determined by the spatial arrangement of its substituents relative to the pyridine ring. The primary determinants of its preferred conformation are steric hindrance between adjacent groups and electronic interactions. The planarity of the pyridine ring is expected to be largely maintained, with the nitro and hydroxyl groups potentially exhibiting some rotation.

Due to the lack of direct experimental crystallographic or full-text computational studies for this compound, we present here the structural data for its immediate precursor, 2-amino-4-methyl-5-nitropyridine, for which crystallographic data is available. This provides a reasonable approximation of the bond lengths and angles within the core 4-methyl-5-nitropyridine scaffold.

Quantitative Structural Data (from 2-amino-4-methyl-5-nitropyridine)

The following tables summarize the bond lengths, bond angles, and dihedral angles for 2-amino-4-methyl-5-nitropyridine, obtained from crystallographic data. This data serves as a proxy to understand the geometry of the 4-methyl-5-nitropyridine core.

Table 1: Selected Bond Lengths for 2-amino-4-methyl-5-nitropyridine

| Atom 1 | Atom 2 | Bond Length (Å) |

| C2 | N1 | 1.345 |

| C6 | N1 | 1.352 |

| C2 | C3 | 1.418 |

| C3 | C4 | 1.373 |

| C4 | C5 | 1.411 |

| C5 | C6 | 1.365 |

| C2 | N2 | 1.356 |

| C4 | C7 | 1.503 |

| C5 | N3 | 1.433 |

| N3 | O1 | 1.232 |

| N3 | O2 | 1.237 |

Data sourced from a proxy molecule and should be considered indicative.

Table 2: Selected Bond Angles for 2-amino-4-methyl-5-nitropyridine

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | N1 | C2 | 118.3 |

| N1 | C2 | C3 | 120.9 |

| C2 | C3 | C4 | 119.5 |

| C3 | C4 | C5 | 119.3 |

| C4 | C5 | C6 | 122.3 |

| C5 | C6 | N1 | 119.7 |

| N1 | C2 | N2 | 118.0 |

| C3 | C2 | N2 | 121.1 |

| C3 | C4 | C7 | 121.5 |

| C5 | C4 | C7 | 119.2 |

| C4 | C5 | N3 | 119.0 |

| C6 | C5 | N3 | 118.7 |

| O1 | N3 | O2 | 122.9 |

| O1 | N3 | C5 | 118.6 |

| O2 | N3 | C5 | 118.5 |

Data sourced from a proxy molecule and should be considered indicative.

Table 3: Selected Dihedral Angles for 2-amino-4-methyl-5-nitropyridine

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| N1 | C2 | C3 | C4 | -0.6 |

| C2 | C3 | C4 | C5 | 0.4 |

| C3 | C4 | C5 | C6 | 0.1 |

| C4 | C5 | C6 | N1 | -0.5 |

| C5 | C6 | N1 | C2 | 0.4 |

| C6 | N1 | C2 | C3 | 0.2 |

| N2 | C2 | C3 | C4 | 179.3 |

| C7 | C4 | C5 | C6 | 179.6 |

| N3 | C5 | C6 | N1 | -179.5 |

Data sourced from a proxy molecule and should be considered indicative.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of its amino precursor, 2-amino-4-methyl-5-nitropyridine, followed by hydrolysis.

Materials:

-

2-amino-4-methyl-5-nitropyridine

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Ice

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-methyl-5-nitropyridine in concentrated sulfuric acid with stirring. The dissolution is an exothermic process and should be controlled by external cooling in an ice bath.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt intermediate.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

-

Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step facilitates the hydrolysis of the diazonium salt to the corresponding hydroxyl derivative.

-

A yellow precipitate of this compound will form. Allow the mixture to stand to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any residual acid.

-

Dry the product under vacuum or in a desiccator to obtain the final compound.

Spectroscopic Characterization

Objective: To identify the functional groups and vibrational modes of the molecule.

Sample Preparation: For FTIR analysis, the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the solid sample is placed directly in the sample holder.

Instrumentation: A high-resolution FTIR spectrometer and a FT-Raman spectrometer with a laser excitation source (e.g., 1064 nm Nd:YAG laser) are used.

Data Acquisition:

-

FTIR: Spectra are typically recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

-

FT-Raman: Spectra are recorded over a similar range, with appropriate laser power to avoid sample degradation.

Expected Vibrational Modes:

-

O-H stretching (broad band around 3200-3600 cm⁻¹)

-

Aromatic C-H stretching (around 3000-3100 cm⁻¹)

-

C-H stretching of the methyl group (around 2850-2960 cm⁻¹)

-

Asymmetric and symmetric NO₂ stretching (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively)

-

Aromatic C=C and C=N stretching (in the 1400-1650 cm⁻¹ region)

-

In-plane and out-of-plane bending modes for the various functional groups.

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Acquisition:

-

A standard one-pulse sequence is used.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64.

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence is used.

-

Typical spectral width: 0-200 ppm.

-

Number of scans: 1024 or more due to the low natural abundance of ¹³C.

Expected Chemical Shifts:

-

¹H NMR: Aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton (its position is solvent and concentration dependent).

-

¹³C NMR: Distinct signals for each of the six carbon atoms in the pyridine ring and the methyl group carbon. The carbon attached to the hydroxyl group and the nitro group will show characteristic downfield shifts.

Computational Chemistry

Objective: To predict the optimized molecular geometry, conformational stability, and spectroscopic properties of the molecule.

Methodology: Density Functional Theory (DFT) is a widely used method for such calculations.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Procedure:

-

Model Building: The initial 3D structure of this compound is built.

-

Geometry Optimization: The geometry is optimized to find the lowest energy conformation. A common functional and basis set combination for this type of molecule is B3LYP/6-311++G(d,p).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.

-

NMR Chemical Shift Calculation: NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory. The calculated shielding values are then converted to chemical shifts relative to TMS.

Conclusion

Spectroscopic and Structural Elucidation of 2-Hydroxy-4-methyl-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-4-methyl-5-nitropyridine, also known as 4-Methyl-5-nitro-2-pyridinol. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural verification and characterization of this and related molecules in a research and drug development context.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous pyridine derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | ~8.2 | Singlet |

| H6 | ~8.5 | Singlet |

| CH₃ | ~2.5 | Singlet |

| OH | ~12.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160 |

| C3 | ~110 |

| C4 | ~145 |

| C5 | ~135 |

| C6 | ~140 |

| CH₃ | ~18 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3400-3200 | Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=C & C=N Stretch | 1650-1550 | Strong |

| NO₂ Asymmetric Stretch | 1550-1510 | Strong |

| NO₂ Symmetric Stretch | 1355-1315 | Strong |

| C-N Stretch | 1300-1200 | Medium |

| C-CH₃ Stretch | 1380-1360 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 155.04 |

| [M]⁺˙ | 154.04 |

| [M-NO₂]⁺ | 108.05 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

I. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of high-purity this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving many polar organic compounds.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

II. Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

III. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Integrate signals in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

I. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

II. Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.

-

III. Data Processing

-

The acquired spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

Mass Spectrometry (MS)

I. Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

II. Data Acquisition (Electrospray Ionization - ESI)

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Parameters:

-

Ionization Mode: Positive and/or negative ion mode.

-

Mass Range: m/z 50-500.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

III. Data Processing

-

The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflows for spectroscopic analysis.

An In-depth Technical Guide on the Physical Properties of 2-Hydroxy-4-methyl-5-nitropyridine

This technical guide provides a focused overview of the known physical properties of 2-Hydroxy-4-methyl-5-nitropyridine, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis. This document collates available data on its melting point and solubility, presenting it in a clear and accessible format.

Physical and Chemical Identity

This compound is a substituted pyridine derivative. Key identifiers for this compound are provided in the table below.

| Identifier | Value |

| CAS Number | 21901-41-7[1] |

| Molecular Formula | C₆H₆N₂O₃[1] |

| Molecular Weight | 154.12 g/mol [1] |

| Synonyms | 4-Methyl-5-nitro-2-pyridinol, 4-methyl-5-nitropyridin-2(1H)-one[1] |

Physical Properties

The physical state of this compound is typically a yellow to orange crystalline powder[1].

The melting point of this compound has been consistently reported in the literature. The available data indicates a melting point in the range of 186-190 °C.

| Property | Value | Reference |

| Melting Point | 190 °C | (lit.)[1] |

| Melting Point | 186-190 °C | (lit.)[2][3] |

Experimental Protocols

Detailed experimental protocols for the determination of the melting point and solubility of this compound are not provided in the readily available literature. The reported melting points are cited from existing literature ("lit."), indicating that these are established values. Standard methodologies such as capillary melting point determination (e.g., using a Mel-Temp apparatus) or differential scanning calorimetry (DSC) are typically employed for such measurements. For solubility, standard methods would involve shake-flask experiments followed by concentration determination via techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Property Determination

While specific experimental details were not found, a general workflow for characterizing the physical properties of a compound like this compound can be outlined.

Caption: A generalized workflow for the synthesis, purification, and physical property determination of a chemical compound.

This guide summarizes the currently available data on the physical properties of this compound. For further, more detailed applications, it is advised that researchers consult primary literature or conduct their own empirical studies to confirm these properties within their specific experimental contexts.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 21901-41-7 [chemicalbook.com]

- 3. This compound | CAS#:21901-41-7 | Chemsrc [chemsrc.com]

- 4. 2-Hydroxy-5-nitropyridine | 5418-51-9 [chemicalbook.com]

- 5. 2-Hydroxy-5-nitropyridine, 98+% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

Tautomerism of 2-Hydroxy-4-methyl-5-nitropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 2-hydroxy-4-methyl-5-nitropyridine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this guide leverages comprehensive experimental and computational data from its close structural analog, 2-hydroxy-5-nitropyridine, to infer its behavior. The equilibrium between the two primary tautomers, the hydroxy form (this compound) and the keto form (4-methyl-5-nitro-1H-pyridin-2-one), is discussed in detail. This guide includes a summary of quantitative data, detailed experimental and computational protocols, and visualizations to provide a thorough understanding of the factors governing this crucial tautomeric relationship.

Introduction

The tautomerism of hydroxypyridines is a subject of significant academic and industrial interest, as the predominant tautomeric form dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and shape, which in turn influence its biological activity and material properties. This compound can exist in two primary tautomeric forms: the aromatic hydroxy form and the non-aromatic keto form. Understanding the position of this equilibrium is critical for rational drug design and the development of new materials.

The Tautomeric Equilibrium

The tautomeric equilibrium of this compound involves the intramolecular transfer of a proton between the exocyclic oxygen atom and the ring nitrogen atom.

Caption: Tautomeric equilibrium of this compound.

Studies on the closely related 2-hydroxy-5-nitropyridine have shown that the keto form is favored, and this preference is expected to be maintained in this compound. The electron-withdrawing nature of the nitro group is a key factor in stabilizing the keto tautomer.

Quantitative Analysis of Tautomer Stability

While specific experimental data for this compound is not available in the literature, computational studies on 2-hydroxy-5-nitropyridine provide valuable insights into the relative stability of the tautomers.

Table 1: Calculated Relative Energies of 2-Hydroxy-5-nitropyridine Tautomers

| Computational Method | Basis Set | Relative Energy (kcal/mol) (Keto vs. Hydroxy) | Reference |

| DFT (B3LYP) | 6-311++G(d,p) | -1.345 | [1] |

| DFT (ωB97XD) | 6-311++G(d,p) | -0.857 | [1] |

| DFT (mPW1PW91) | 6-311++G(d,p) | -1.225 | [1] |

A negative value indicates that the keto tautomer is more stable.

The data consistently shows that the keto form (5-nitro-2-pyridone) is energetically favored over the hydroxy form (2-hydroxy-5-nitropyridine) in the gas phase.[1] The introduction of a methyl group at the 4-position is not expected to significantly alter this preference.

Spectroscopic and Structural Data

Spectroscopic and crystallographic data are essential for the definitive identification of the predominant tautomer. The following tables summarize key experimental data for the analog 2-hydroxy-5-nitropyridine, which can be used as a reference for the analysis of this compound.

Table 2: Key Experimental Data for Tautomer Identification of 2-Hydroxy-5-nitropyridine

| Experimental Technique | Key Observations for Keto Tautomer | Reference |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration band around 1660-1680 cm⁻¹ | [1] |

| ¹H NMR Spectroscopy | N-H proton signal (often broad) | [1] |

| ¹³C NMR Spectroscopy | Characteristic downfield signal for the C=O carbon | [1] |

| X-ray Crystallography | C=O and N-H bond lengths consistent with the keto form in the solid state | [1] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis involves the diazotization of 2-amino-4-methyl-5-nitropyridine followed by hydrolysis.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric form in solution.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis: The presence of the keto tautomer is indicated by a signal for the N-H proton in the ¹H NMR spectrum and a characteristic downfield signal for the C=O carbon (typically > 160 ppm) in the ¹³C NMR spectrum.[1]

Computational Chemistry

Density Functional Theory (DFT) calculations are instrumental in determining the relative stabilities of tautomers.

Caption: General workflow for DFT analysis of tautomerism.

Protocol:

-

Structure Preparation: Build the 3D structures of both the hydroxy and keto tautomers.

-

Geometry Optimization: Perform geometry optimization using a DFT functional (e.g., B3LYP, ωB97XD) and a suitable basis set (e.g., 6-311++G(d,p)).[1]

-

Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface.

-

Energy Calculation: Calculate the electronic energies of the optimized structures. The relative energy difference determines the more stable tautomer.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the equilibrium expected to strongly favor the keto form, 4-methyl-5-nitro-1H-pyridin-2-one. This preference is driven by the electronic influence of the nitro group and is supported by extensive studies on the closely related analog, 2-hydroxy-5-nitropyridine. The quantitative data, experimental protocols, and computational workflows provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to understand, analyze, and utilize the tautomeric properties of this important heterocyclic compound in their respective fields. Further experimental and computational studies on this compound itself are warranted to confirm these inferred properties.

References

A Technical Guide to 2-Hydroxy-4-methyl-5-nitropyridine for Researchers and Drug Development Professionals

An In-depth Whitepaper on a Versatile Synthetic Intermediate

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methyl-5-nitropyridine (CAS No. 21901-41-7), a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, commercial availability, synthesis, and its application in the creation of targeted therapeutics.

Chemical Properties and Commercial Availability

This compound, also known as 4-Methyl-5-nitro-2-pyridinol, is a nitro-substituted pyridinone derivative. Its chemical structure, featuring a hydroxyl group, a methyl group, and a nitro group on a pyridine ring, makes it a versatile intermediate for further chemical modifications. The nitro group, being a strong electron-withdrawing group, enhances the reactivity of the pyridine ring, making it amenable to various substitution reactions crucial for the synthesis of complex, biologically active molecules.[1]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 21901-41-7 | [2] |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Melting Point | 186-190 °C | [3] |

| Purity | ≥96% (HPLC) to ≥98% (GC) | [1][2] |

| Storage | Store at 0-8°C | [1] |

Commercial Suppliers

This compound is commercially available from a variety of chemical suppliers. The following table provides a non-exhaustive list of vendors and their product offerings to aid in the procurement for research and development purposes.

| Supplier | Catalog Number | Purity | Available Quantities |

| Chem-Impex | 27246 | ≥96% (HPLC) | 5g, 25g, 100g, 250g |

| TCI America | H1050 | Not specified | 5g |

| Alachem | 1EZ025 | ≥98% | Contact for details |

| Hebei Chuanghai Biotechnology Co., Ltd. | --- | 99% | Contact for details |

| Dideu Industries Group Limited | --- | 99.00% | Contact for details |

| Shaanxi Dideu New Materials Co. Ltd. | --- | 98.0% | Contact for details |

Experimental Protocols

The synthesis of this compound is a well-documented process. The most common laboratory-scale synthesis involves the diazotization of the corresponding amino-pyridine precursor followed by hydrolysis.

Synthesis of this compound from 2-Amino-4-methyl-5-nitropyridine[3]

This protocol details the synthesis of the title compound from its amino precursor.

Materials:

-

2-Amino-4-methyl-5-nitropyridine (10 g, approximately 65 mmol)

-

Concentrated sulfuric acid (70 mL)

-

Sodium nitrite (NaNO₂, 6.76 g)

-

Deionized water

-

250 mL round-bottomed flask

-

Constant pressure dropping funnel

-

Cold bath (ice/salt or cryocooler)

-

Magnetic stirrer and stir bar

-

Beaker (500 mL)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Infrared lamp or vacuum oven for drying

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a 250 mL round-bottomed flask, carefully add 70 mL of concentrated sulfuric acid.

-

While stirring, slowly add 10 g of 2-amino-4-methyl-5-nitropyridine to the sulfuric acid until it is completely dissolved.

-

Cool the reaction flask to -5 °C using a cold bath.

-

In a separate beaker, prepare a solution of 6.76 g of sodium nitrite in a minimal amount of water.

-

Transfer the sodium nitrite solution to a constant pressure dropping funnel.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature at or below 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 3 hours. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete (as indicated by TLC), slowly pour the reaction mixture into a beaker containing approximately 300 mL of cold water. A yellow solid will precipitate.

-

Allow the mixture to stand at room temperature for 3 hours to ensure complete crystallization.

-

Collect the solid product by filtration.

-

Dry the collected solid under an infrared lamp or in a vacuum oven to yield the final product, this compound.

Expected Yield: Approximately 6.72 g (67.2%).

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory pathways.[1] Its utility is exemplified in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.

Role as a Precursor in Kinase Inhibitor Synthesis

While direct synthesis from this compound is proprietary or less documented in readily available literature, its precursor, 2-amino-4-methyl-5-nitropyridine, is a key starting material in the synthesis of the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648.[4] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major pathway for the repair of DNA double-strand breaks.[4] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapies.

The synthesis of AZD7648 from 2-amino-4-methyl-5-nitropyridine involves a multi-step process.[4] The initial steps to form a triazolopyridine core are followed by reduction of the nitro group and subsequent coupling reactions. The initial amino group of the precursor is crucial for the formation of the triazole ring. The synthesis of the precursor itself often involves nitration of 2-amino-4-methylpyridine.

Implied Signaling Pathway: DNA Damage Response

The therapeutic rationale for synthesizing DNA-PK inhibitors like AZD7648 lies in targeting the DNA damage response (DDR) pathway in cancer cells. Many cancer treatments, such as radiation and certain chemotherapies, work by inducing DNA double-strand breaks (DSBs). Cancer cells rely on repair pathways like NHEJ, mediated by DNA-PK, to survive this damage. By inhibiting DNA-PK, the cancer cells' ability to repair these breaks is compromised, leading to increased cell death and enhanced efficacy of the primary cancer therapy.

Conclusion

This compound is a commercially available and synthetically accessible intermediate with significant potential in drug discovery and development. Its chemical reactivity makes it a valuable starting material for the synthesis of complex heterocyclic compounds. As demonstrated by its relationship to the synthesis of the DNA-PK inhibitor AZD7648, this class of compounds plays a crucial role in the development of targeted therapies for diseases such as cancer. This guide provides a foundational resource for researchers looking to utilize this versatile molecule in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 2-Hydroxy-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Hydroxy-4-methyl-5-nitropyridine (CAS No: 21901-41-7). The following sections detail its physicochemical properties, associated hazards, safe handling and storage procedures, emergency protocols, and the standardized experimental methodologies used to determine its hazard classification.

Physicochemical and Identification Data

Proper identification and understanding of the physical characteristics of a chemical are fundamental to its safe handling.

| Property | Value | Citation(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 4-Methyl-5-nitro-2-pyridinol, 4-Methyl-5-nitro-2(1H)-pyridinone | [1] |

| CAS Number | 21901-41-7 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| Physical State | Crystalline powder, solid | [1] |

| Color | Yellow to orange | [1] |

| Melting Point | 186-190 °C | [3][4] |

| Vapor Pressure | 0.00188 mmHg at 25°C | [1] |

| Density | 1.36 g/cm³ | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Citation(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 | [5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 | [2][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 | [2][6] |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation | Warning | GHS07 | [2][6] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

3.1. Handling

-

Ventilation: Handle in a well-ventilated place. Use only outdoors or in a well-ventilated area.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1] For respiratory protection, a dust mask (e.g., N95) is recommended.[2]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.

-

Avoidance: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Avoid contact with skin and eyes. Avoid dust formation.

3.2. Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[1]

-

Container: Keep the container tightly closed.[1]

-

Security: Store locked up.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.

Emergency and First Aid Procedures

Immediate and appropriate response is critical in the event of an exposure.

| Exposure Route | First Aid Measures | Citation(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If breathing has stopped, provide artificial respiration. | [1][6] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse. | [1][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. Never give anything by mouth to an unconscious person. | [6] |

Fire and Accidental Release Measures

5.1. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: May emit toxic fumes, including nitrogen oxides and carbon monoxide, under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[6]

5.2. Accidental Release Measures

-

Personal Precautions: Avoid dust formation and contact with the material. Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Sweep up and shovel into suitable, closed containers for disposal. Avoid generating dust. Use spark-proof tools and explosion-proof equipment.[6]

Toxicological Information

| Toxicity Endpoint | Result/Classification | Citation(s) |

| Acute Oral Toxicity | Harmful if swallowed (Category 4). Quantitative LD50 data is not available in the reviewed sources. | [5] |

| Skin Irritation | Causes skin irritation (Category 2). | [2][6] |

| Eye Irritation | Causes serious eye irritation (Category 2). | [2][6] |

| Respiratory Irritation | May cause respiratory irritation (Category 3). The target organ is the respiratory system. | [2] |

| Germ Cell Mutagenicity | No data available. | |

| Carcinogenicity | No data available. | |

| Reproductive Toxicity | No data available. | |

| Biological Pathways | No specific signaling pathways have been identified for this compound. Nitropyridines, as a class, are used as precursors for various biologically active molecules. | [7] |

Experimental Protocols

The hazard classifications are determined by internationally recognized standard methods, such as the OECD Guidelines for the Testing of Chemicals.

7.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420) This method is designed to classify a substance's oral toxicity with the use of fewer animals.

-

Principle: The test involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a group of animals of a single sex (typically females). The procedure aims to identify a dose that causes evident toxicity but avoids lethality.

-

Methodology:

-

A sighting study is performed to determine the appropriate starting dose.

-

Animals are fasted prior to dosing.

-

The substance is administered orally by gavage in a single dose.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

The outcome (number of animals with evident toxicity or mortality) at a given dose determines if a higher or lower dose is tested, or if the study is concluded.

-

The substance is then classified into a GHS category based on the results.[8]

-

7.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439) This in vitro method is used to predict the skin irritation potential of chemicals, avoiding the use of live animals.[9]

-

Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model. The irritation potential is based on the resulting cell viability, which is measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt.[10]

-

Methodology:

-

The test substance is applied directly to the surface of at least three replicate RhE tissue models.

-

After a defined exposure period (e.g., 60 minutes), the tissues are rinsed and incubated for a post-exposure period (e.g., 42 hours).[11]

-

Cell viability is assessed by incubating the tissues with MTT. Viable cells reduce the MTT into a blue formazan product.

-

The formazan is extracted from the tissues, and its concentration is measured spectrophotometrically.

-

If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as an irritant (GHS Category 2).[12]

-

7.3. Acute Eye Irritation/Corrosion (OECD Guideline 405) This guideline describes the procedure for determining the eye irritation or corrosion potential of a substance using laboratory animals, with an emphasis on minimizing animal distress.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit), with the untreated eye serving as a control. The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[13]

-

Methodology:

-

A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing. In vitro or ex vivo tests are conducted if data is insufficient.[14]

-

If an in vivo test is deemed necessary, it is initiated using a single animal. Systemic analgesics and topical anesthetics are used to minimize pain.[14]

-

The substance is instilled into the eye, and observations are made at 1, 24, 48, and 72 hours after application.[15]

-

If a corrosive or severe irritant effect is observed, no further testing is performed.

-

If the initial test does not show severe effects, the response is confirmed using up to two additional animals, typically in a sequential manner.[16]

-

The scores for corneal opacity, iritis, and conjunctival redness and swelling are used to classify the substance according to the GHS.

-

Visualized Workflows and Relationships

8.1. Laboratory Handling and Emergency Workflow

Caption: General workflow for handling this compound and responding to emergencies.

8.2. Tiered Testing Strategy for Skin Irritation

Caption: Decision workflow for determining skin irritation potential based on OECD guidelines.

8.3. Acute Oral Toxicity Fixed Dose Procedure (OECD 420)

Caption: Simplified workflow for the OECD 420 Acute Oral Toxicity Fixed Dose Procedure.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound 98 21901-41-7 [sigmaaldrich.com]

- 3. This compound | 21901-41-7 [chemicalbook.com]

- 4. This compound | CAS#:21901-41-7 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. siesascs.edu.in [siesascs.edu.in]

- 10. oecd.org [oecd.org]

- 11. dermatest.com [dermatest.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Hydroxy-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-methyl-5-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay of the hydroxyl, methyl, and nitro groups on the pyridine ring, govern its reactivity and stability, making it a valuable intermediate in the synthesis of a range of bioactive molecules, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, supported by experimental protocols and quantitative data. The document is intended to serve as a resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties

This compound is a yellow to orange crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Melting Point | 186-190 °C | [2] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Storage Temperature | 0-8°C | [3] |

Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro group, and the nucleophilic character of the hydroxyl group. The key reaction types include modifications of the hydroxyl and nitro groups, as well as nucleophilic substitution on the pyridine ring.

Reactions at the Hydroxyl Group

The hydroxyl group can be readily converted into other functional groups, a key step in the synthesis of various derivatives.

A common and crucial reaction is the conversion of the hydroxyl group to a chloro group, which serves as a good leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocol:

A mixture of this compound (500 mg, 3.24 mmol), phosphorus oxychloride (POCl₃, 0.5 mL), and phosphorus pentachloride (PCl₅, 200 mg) is stirred at 150°C for 2 hours.[4] After completion, the reaction mixture is cooled to room temperature and poured into ice.[4] The product is then extracted with dichloromethane (DCM, 3 x 20 mL).[4]

Reactions involving the Nitro Group

The nitro group is a versatile functional handle, with its reduction to an amino group being a particularly important transformation.

The reduction of the nitro group to an amine is a critical step in the synthesis of many biologically active molecules. While specific protocols starting from this compound are not extensively detailed in the readily available literature, general methods for the reduction of aromatic nitro groups are widely applicable. These methods often employ catalytic hydrogenation or metal-acid systems. Biocatalytic reduction using nitroreductase enzymes in combination with co-catalysts like vanadium pentoxide has also been shown to be effective for related nitropyridines.[5]

General Experimental Considerations:

-

Catalytic Hydrogenation: Typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is usually carried out in a solvent like ethanol or ethyl acetate under pressure.

-

Metal-Acid Reduction: A classic method involves the use of a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack. This is particularly relevant after the conversion of the hydroxyl group to a better leaving group like chloride.

Stability

Nitropyridine derivatives are generally considered to be thermally stable compounds.[5] The presence of the nitro group can increase the aromaticity and thermal stability of the pyridine ring.[5]

For long-term storage, it is recommended to keep this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[7]

Role in Drug Development and Signaling Pathways

This compound and its derivatives, particularly its amino- and chloro- counterparts, are pivotal intermediates in the synthesis of kinase inhibitors for targeted cancer therapy.[8][9][10] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[8]

Synthesis of Kinase Inhibitors

The precursor, 2-amino-4-methyl-5-nitropyridine, is a key building block for the synthesis of inhibitors targeting kinases such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[11][12][13] These inhibitors are often developed for the treatment of various cancers, including acute myeloid leukemia (AML).[13]

The general synthetic strategy involves the modification of the functional groups on the pyridine ring to create a scaffold that can bind to the ATP-binding pocket of the target kinase, thereby inhibiting its activity.

Logical Workflow for Kinase Inhibitor Synthesis:

Caption: Synthetic pathway from 2-Amino-4-methylpyridine to a kinase inhibitor scaffold.

Inhibition of the FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, when mutated, can lead to the uncontrolled proliferation of hematopoietic cells, a key factor in AML.[13] Inhibitors derived from the this compound scaffold can block the ATP-binding site of FLT3, thus inhibiting its downstream signaling.

Simplified FLT3 Signaling Pathway and Point of Inhibition:

Caption: Simplified FLT3 signaling pathway and the inhibitory action of a derivative.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery. Its well-defined reactivity allows for the strategic synthesis of complex molecules, particularly kinase inhibitors. While its stability profile is generally robust, further quantitative studies would be beneficial for process optimization and formulation development. This guide provides a foundational understanding of the chemical behavior of this compound, which is essential for its effective utilization in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydroxy-5-nitropyridine(5418-51-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Optimization and Degradation Studies on Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX) with Selected Indigenous Microbes under Aerobic Conditions | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 2-Hydroxy-4-methyl-5-nitropyridine: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical studies of 2-Hydroxy-4-methyl-5-nitropyridine, a molecule of interest in pharmaceutical and materials science. In the absence of comprehensive published data for this specific isomer, this paper presents a detailed computational analysis of its close structural isomer, 2-Hydroxy-5-methyl-3-nitropyridine, as a case study. The methodologies and findings discussed herein are directly applicable to the theoretical investigation of this compound. This whitepaper outlines the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties. All computational data is presented in structured tables for clarity and comparative analysis, and key workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a substituted pyridine derivative with potential applications in various fields, including medicinal chemistry and materials science. The presence of hydroxyl, methyl, and nitro functional groups on the pyridine ring suggests a range of chemical properties and potential biological activities. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for elucidating the molecular structure, stability, and reactivity of such compounds at the atomic level. These computational approaches provide insights that complement and guide experimental research, accelerating the discovery and development process.

Computational Methodology

The theoretical investigation of pyridine derivatives is predominantly carried out using Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems.

Geometry Optimization

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. This is typically achieved using a gradient-based optimization algorithm.

Vibrational Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.

Electronic Properties

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand the molecule's electronic behavior. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Software and Basis Sets

These calculations are typically performed using quantum chemistry software packages like Gaussian. The choice of the functional and basis set is critical for obtaining accurate results. For molecules of this nature, the B3LYP hybrid functional is a commonly used and reliable choice. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Standard Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are often employed to provide a good balance between accuracy and computational cost.

Case Study: Theoretical Analysis of 2-Hydroxy-5-methyl-3-nitropyridine

Due to the limited availability of published theoretical data for this compound, this section presents a detailed analysis of its isomer, 2-Hydroxy-5-methyl-3-nitropyridine, based on a computational study. The methodologies and the nature of the results are directly analogous to what would be expected for the target molecule.

Computational Protocol

The molecular structure of 2-Hydroxy-5-methyl-3-nitropyridine was investigated using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The standard B3LYP functional was used in conjunction with the 6-311G(d) and 6-311G(3d,2p) basis sets. The geometry was optimized at both levels of theory, and vibrational frequencies were calculated to simulate the infrared spectra.

Computational workflow for the theoretical analysis of pyridine derivatives.

Optimized Geometrical Parameters

The calculated bond lengths and bond angles for 2-Hydroxy-5-methyl-3-nitropyridine provide a detailed picture of its molecular structure. The data presented below is derived from DFT calculations with the B3LYP functional and the 6-311G(3d,2p) basis set.

| Bond Lengths (Å) | Parameter | Value |

| C2-N1 | 1.385 | |

| C6-N1 | 1.362 | |

| C2-C3 | 1.418 | |

| C3-C4 | 1.381 | |

| C4-C5 | 1.401 | |

| C5-C6 | 1.373 | |

| C2-O7 | 1.341 | |

| O7-H8 | 0.968 | |

| C3-N9 | 1.455 | |

| N9-O10 | 1.221 | |

| N9-O11 | 1.221 | |

| C5-C12 | 1.509 | |

| C12-H13 | 1.092 | |

| C12-H14 | 1.096 | |

| C12-H15 | 1.096 | |

| C4-H16 | 1.084 | |

| C6-H17 | 1.083 |

| Bond Angles (°) | Parameter | Value |

| C6-N1-C2 | 123.6 | |

| N1-C2-C3 | 116.5 | |

| C2-C3-C4 | 122.1 | |

| C3-C4-C5 | 119.2 | |

| C4-C5-C6 | 117.8 | |

| C5-C6-N1 | 120.8 | |

| N1-C2-O7 | 114.7 | |

| C3-C2-O7 | 128.8 | |

| C2-O7-H8 | 107.9 | |

| C2-C3-N9 | 118.9 | |

| C4-C3-N9 | 119.0 | |

| C3-N9-O10 | 117.8 | |

| C3-N9-O11 | 117.8 | |

| O10-N9-O11 | 124.4 | |

| C4-C5-C12 | 121.2 | |

| C6-C5-C12 | 121.0 | |

| C5-C12-H13 | 110.8 | |

| C5-C12-H14 | 110.4 | |

| C5-C12-H15 | 110.4 | |

| C3-C4-H16 | 120.2 | |

| C5-C4-H16 | 120.6 | |

| N1-C6-H17 | 119.8 | |

| C5-C6-H17 | 119.4 |

Note: The atom numbering is specific to the cited computational study.

Vibrational Frequencies

The calculated vibrational frequencies provide insight into the molecular vibrations. The table below summarizes some of the key predicted vibrational modes for 2-Hydroxy-5-methyl-3-nitropyridine.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3650 |

| C-H Stretch (Aromatic) | 3050 - 3100 |

| C-H Stretch (Methyl) | 2900 - 3000 |

| C=C Stretch (Ring) | 1600 - 1650 |

| NO₂ Asymmetric Stretch | 1550 - 1600 |

| NO₂ Symmetric Stretch | 1350 - 1400 |

| C-N Stretch | 1200 - 1300 |

| O-H Bend | 1150 - 1250 |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of the molecule.

| Electronic Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.3 |

A smaller HOMO-LUMO gap generally implies a higher chemical reactivity and lower kinetic stability.

HOMO-LUMO energy gap diagram.

Application to Drug Development and Materials Science

The theoretical data generated from these computational studies have significant implications for practical applications:

-

Structure-Activity Relationship (SAR) Studies: Understanding the three-dimensional structure and electronic properties can help in designing molecules with enhanced biological activity.

-

Reactivity Prediction: The HOMO-LUMO gap and molecular electrostatic potential maps can predict sites of electrophilic and nucleophilic attack, guiding chemical synthesis and understanding metabolic pathways.

-

Spectroscopic Characterization: Theoretically predicted IR and Raman spectra can aid in the identification and characterization of synthesized compounds.

-

Materials Design: For materials science applications, properties like polarizability and hyperpolarizability, which can be calculated using these methods, are crucial for developing new optical materials.

Conclusion

Theoretical studies based on Density Functional Theory provide a powerful and cost-effective means to investigate the molecular properties of this compound and related compounds. While a complete dataset for the title compound is not yet publicly available, the detailed analysis of its isomer, 2-Hydroxy-5-methyl-3-nitropyridine, serves as an excellent proxy, demonstrating the depth of understanding that can be achieved through computational chemistry. The optimized geometry, vibrational frequencies, and electronic properties derived from these studies are fundamental to predicting the behavior of these molecules and guiding their application in pharmaceutical and materials research. Further experimental and theoretical work on this compound is encouraged to build upon the foundational understanding presented in this whitepaper.

Methodological & Application

Application Notes and Protocols: 2-Hydroxy-4-methyl-5-nitropyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction